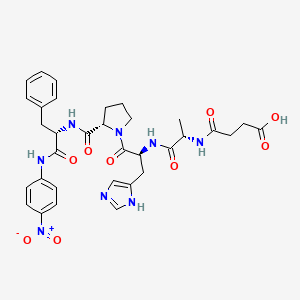

Suc-Ala-His-Pro-Phe-pNA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-[[(2S)-1-[[(2S)-3-(1H-imidazol-5-yl)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N8O9/c1-20(36-28(42)13-14-29(43)44)30(45)39-26(17-23-18-34-19-35-23)33(48)40-15-5-8-27(40)32(47)38-25(16-21-6-3-2-4-7-21)31(46)37-22-9-11-24(12-10-22)41(49)50/h2-4,6-7,9-12,18-20,25-27H,5,8,13-17H2,1H3,(H,34,35)(H,36,42)(H,37,46)(H,38,47)(H,39,45)(H,43,44)/t20-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZIINXZEQBCIF-YQMHAVPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H38N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Substrate Specificity of Suc-Ala-His-Pro-Phe-pNA

This guide provides a comprehensive technical overview of the chromogenic substrate N-Succinyl-L-alanyl-L-histidyl-L-prolyl-L-phenylalanine p-nitroanilide (Suc-Ala-His-Pro-Phe-pNA). It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its enzymatic specificity, assay principles, and practical applications.

Introduction: The Utility of a Chromogenic Substrate

In the study of proteolytic enzymes, particularly serine proteases, the choice of substrate is paramount for accurate and reproducible kinetic analysis. This compound is a synthetic peptide substrate specifically designed for this purpose.[1] Its core utility lies in the C-terminal p-nitroaniline (pNA) group.[2] Upon enzymatic cleavage of the amide bond between the phenylalanine and the pNA, free pNA is released.[2][3] This liberated pNA has a distinct yellow color and a strong absorbance maximum around 405-410 nm, which allows for a continuous and straightforward spectrophotometric assay of enzyme activity.[2][4] The rate of pNA release is directly proportional to the enzymatic activity under appropriate conditions.[3]

The peptide sequence, Ala-His-Pro-Phe, is not arbitrary. It is designed to mimic a recognition motif for a specific class of proteases, primarily those with chymotrypsin-like activity.[5][6][7] The succinyl group at the N-terminus serves to block the amino group, preventing non-specific degradation by aminopeptidases and ensuring that cleavage occurs at the intended site.

Principle of the Enzymatic Assay

The fundamental principle of an assay using this compound is the spectrophotometric detection of the reaction product, p-nitroaniline.

-

The Reaction: The target protease, typically a chymotrypsin-like serine protease, recognizes and binds to the peptide portion of the substrate. The enzyme then catalyzes the hydrolysis of the peptide bond between the Phenylalanine (Phe) residue and the p-nitroaniline moiety.

-

Detection: The substrate, this compound, is essentially colorless. However, the product, p-nitroaniline, exhibits a significant absorbance of light in the visible spectrum.[4] By monitoring the increase in absorbance at a specific wavelength (typically 405-410 nm) over time, the rate of the enzymatic reaction can be precisely quantified.[2][4] It's important to note that the absorbance spectrum of p-nitroaniline can be influenced by factors such as solvent polarity and ionic strength, which should be considered when establishing assay conditions.[8][9]

-

Quantification: The concentration of released pNA can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of pNA (a known constant under specific pH and buffer conditions, often around 8,800 M⁻¹cm⁻¹ at 410 nm), b is the path length of the cuvette, and c is the concentration of pNA.[2][10]

Below is a diagram illustrating the enzymatic cleavage of this compound.

Caption: Enzymatic cleavage of this compound.

Substrate Specificity: The Role of Chymotrypsin-like Proteases

This compound is primarily a substrate for chymotrypsin and other proteases with chymotrypsin-like specificity.[5][6] Chymotrypsin is a serine protease that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids, such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).[5][7]

The Active Site and Catalytic Mechanism

The specificity of chymotrypsin is dictated by its active site, which contains two key features: the S1 binding pocket and the catalytic triad .[7][11]

-

S1 Binding Pocket: This is a deep, hydrophobic pocket that accommodates the large, nonpolar side chain of the Phenylalanine residue in the substrate.[5][7] This interaction is a primary determinant of substrate specificity.[7]

-

Catalytic Triad: Composed of three amino acid residues—Serine-195, Histidine-57, and Aspartate-102—the catalytic triad is responsible for the chemical process of peptide bond cleavage.[12][13] Histidine-57 acts as a general base, accepting a proton from the hydroxyl group of Serine-195.[12][13] This makes the serine oxygen a potent nucleophile, which then attacks the carbonyl carbon of the peptide bond in the substrate.[5][13] Aspartate-102 functions to orient the histidine residue and stabilize the positive charge that develops on it during the reaction.[12][13] This process, known as covalent catalysis, proceeds through a "ping-pong" mechanism, forming a temporary acyl-enzyme intermediate.[5][14]

The following diagram illustrates the simplified catalytic mechanism of chymotrypsin.

Caption: Simplified Chymotrypsin Catalytic Mechanism.

Other Proteases with Specificity for this compound

While chymotrypsin is the archetypal enzyme for this substrate, other proteases exhibit similar activity. These include:

-

Cathepsin G: A serine protease found in the azurophilic granules of neutrophils.[10]

-

Subtilisin: A serine protease of bacterial origin.[10]

-

Prostate-Specific Antigen (PSA): Exhibits chymotrypsin-like activity and can cleave this substrate.[10]

-

Human Chymotrypsin-like Protease (CTRL): Shows a preference for tyrosine but also accepts phenylalanine.[6]

It is crucial to note that this substrate is not hydrolyzed by human leukocyte elastase.[10]

Experimental Protocol: A Guide to Assay Setup and Execution

This section provides a detailed, step-by-step methodology for a standard chymotrypsin activity assay using this compound.

Reagent Preparation

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.5-9.0. A common choice is 0.1 M Tris buffer, pH 9.0.[3] The buffer may also contain salts like NaCl and CaCl2 to maintain ionic strength and enzyme stability.[15]

-

Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO or N,N-dimethylformamide (DMF) before diluting with the assay buffer.[3][10] A typical stock concentration is 50 mg/mL in DMSO.[3]

-

Substrate Working Solution: Dilute the stock solution in the assay buffer to the desired final concentration. A common working concentration is around 1 mM.[3] It is important to protect this solution from light.[3]

-

Enzyme Solution: Prepare a stock solution of chymotrypsin in a suitable buffer, such as 1 mM HCl, to maintain stability. Immediately before the assay, dilute the enzyme to the desired working concentration in cold assay buffer.

Assay Procedure

-

Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 405 nm and equilibrate the cuvette holder to the desired temperature, typically 25°C or 37°C.[3]

-

Reaction Mixture Preparation: In a cuvette, combine the assay buffer and the substrate working solution. Allow the mixture to equilibrate to the assay temperature for 3-5 minutes.[16][17]

-

Initiate the Reaction: Add a small volume of the diluted enzyme solution to the cuvette to start the reaction. Mix gently but thoroughly by inverting the cuvette.

-

Data Acquisition: Immediately begin recording the absorbance at 405 nm over time.[3] Collect data points at regular intervals (e.g., every 20-30 seconds) for a period of 3-5 minutes, or until a linear increase in absorbance is observed.[3]

The following diagram outlines the experimental workflow.

Caption: Experimental Workflow for Chymotrypsin Assay.

Data Analysis

-

Plot the Data: Plot the absorbance at 405 nm as a function of time.

-

Determine the Initial Velocity (V₀): Identify the initial linear portion of the curve and calculate the slope (ΔA/Δt). This represents the initial rate of the reaction.

-

Calculate Enzyme Activity: Use the following formula to calculate the enzyme activity:

Activity (units/mL) = (ΔA/min) / (ε * b) * V_total * (1 / V_enzyme)

Where:

-

ΔA/min is the change in absorbance per minute

-

ε is the molar extinction coefficient of pNA (M⁻¹cm⁻¹)

-

b is the path length of the cuvette (cm)

-

V_total is the total volume of the reaction mixture (mL)

-

V_enzyme is the volume of the enzyme solution added (mL)

One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[3]

-

Data Presentation

The following table summarizes key parameters for consideration when using this compound and related substrates.

| Parameter | Value/Condition | Source |

| Substrate | This compound | - |

| Primary Target Enzyme | Chymotrypsin | [5] |

| Cleavage Site | C-terminal to Phenylalanine | [5] |

| Detection Wavelength (λmax) | 405-410 nm | [2][10] |

| Molar Extinction Coefficient (ε) of pNA | ~8,800 M⁻¹cm⁻¹ | [2][10] |

| Typical Assay pH | 7.5 - 9.0 | [3][10] |

| Typical Assay Temperature | 25°C or 37°C | [3] |

| Solubility | Soluble in DMSO or DMF | [3][10] |

Conclusion

This compound is a robust and reliable chromogenic substrate for the kinetic analysis of chymotrypsin and other proteases with similar specificity. Its well-defined cleavage site, coupled with the straightforward spectrophotometric detection of the released p-nitroaniline, makes it an invaluable tool in academic research and drug development. A thorough understanding of the enzyme's catalytic mechanism and careful attention to assay conditions are essential for obtaining accurate and reproducible results.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.

- Chemistry LibreTexts. (2023, February 12). 7.2: Chymotrypsin.

-

Keradj, V., & Powers, J. C. (1984). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Analytical Biochemistry, 143(1), 215-219. Retrieved from [Link]

-

Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Research Square. Retrieved from [Link]

-

Pál, G., et al. (2023). Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors. Scientific Reports, 13(1), 13417. Retrieved from [Link]

-

Wiggins, J. (n.d.). The Catalytic Mechanism of Chymotrypsin & Measuring Activity. In BIOC2580: Introduction to Biochemistry*. Open Library Publishing Platform. Retrieved from [Link]

-

Zheng, W., & Brooks, B. R. (2005). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. Biophysical Journal, 89(1), 167-178. Retrieved from [Link]

-

ResearchGate. (n.d.). Steady-State Kinetic Parameters for the R-Chymotrypsin-Catalyzed Hydrolysis of Suc-Ala-Phe-AlaNH2 Determined by Competition with Suc-Ala-Phe-pNA. Retrieved from [Link]

-

Le Trong, I., et al. (1987). Substrate specificity of the chymotrypsin-like protease in secretory granules isolated from rat mast cells. Biochemistry, 26(21), 6988-6994. Retrieved from [Link]

-

Brainly. (2023, December 27). Which amino acids in chymotrypsin are found in the active site and participate in substrate cleavage? A. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). SERINE PROTEASE WITH CHYMOTRYPSIN SPECIFICITY FROM NOCARDIOPSIS PRASINA EXPRESSED IN BACILLUS LICHENIFORMIS. Retrieved from [Link]

-

Schauperl, M., et al. (2016). Electrostatic recognition in substrate binding to serine proteases. Journal of Molecular Recognition, 29(12), 565-576. Retrieved from [Link]

-

AK Lectures. (n.d.). Reaction Mechanism of Chymotrypsin. Retrieved from [Link]

-

AdooQ Bioscience. (n.d.). Suc-Ala-Glu-Pro-Phe-pNA. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for Chymotrypsin Kinetics using Suc-Ala-Leu-Pro.

-

Schellenberger, V., et al. (1991). Kinetics of chymotrypsin- and papain-catalysed synthesis of [leucine]enkephalin and [methionine]enkephalin. Biochemical Journal, 279(Pt 2), 405-416. Retrieved from [Link]

-

Taylor & Francis. (n.d.). 4-Nitroaniline – Knowledge and References. Retrieved from [Link]

-

Talsky, G., & Gförer, P. (1978). Kinetic anomalies in chymotryptic hydrolyses of p-nitrophenyl acetate and N-benzoyl-L-alanine methyl ester. Hoppe-Seyler's Zeitschrift fur Physiologische Chemie, 359(4), 419-427. Retrieved from [Link]

-

Ingles, D. W., & Knowles, J. R. (1966). The Kinetics of the α-Chymotrypsin-catalyzed Hydrolysis of p-Nitrophenyl Acetate in Organic Solvent-Water Mixtures. Biochemical Journal, 99(1), 275-282. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fao.org [fao.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Catalytic Mechanism of Chymotrypsin & Measuring Activity – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brainly.com [brainly.com]

- 13. aklectures.com [aklectures.com]

- 14. Kinetics of chymotrypsin- and papain-catalysed synthesis of [leucine]enkephalin and [methionine]enkephalin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

Suc-Ala-His-Pro-Phe-pNA: Technical Guide for Human Chymase Kinetics

[1]

Executive Summary

This compound (Suc-AHPF-pNA) is a highly specific synthetic tetrapeptide substrate designed for the kinetic analysis of Human Mast Cell Chymase (HC) .[1] Unlike the broad-spectrum chymotrypsin substrate Suc-Ala-Ala-Pro-Phe-pNA, the incorporation of Histidine at the P3 position confers high selectivity for human chymase, minimizing cross-reactivity with Cathepsin G and Chymotrypsin.[1] Upon enzymatic hydrolysis, it releases p-nitroaniline (pNA), allowing for real-time spectrophotometric quantification at 405 nm.[1]

Chemical Identity & Properties

Core Identifiers

| Property | Specification |

| Chemical Name | N-Succinyl-L-Alanyl-L-Histidyl-L-Prolyl-L-Phenylalanine-p-Nitroanilide |

| Common Name | This compound |

| CAS Number | 128802-75-5 |

| Molecular Formula | |

| Molecular Weight | 690.71 g/mol |

| Appearance | White to off-white lyophilized powder |

| Solubility | Soluble in DMSO, DMF, and 1:1 DMSO:Buffer mixtures |

| Purity |

Structural Logic

The substrate mimics the physiological cleavage sites of chymase (e.g., Angiotensin I to Angiotensin II conversion).[1]

-

Suc (Succinyl): N-terminal blocking group to prevent aminopeptidase degradation and improve solubility.[1]

-

Ala-His-Pro-Phe: The recognition sequence.[1]

-

P1 (Phe): Targets the chymotrypsin-like specificity pocket (S1) of chymase.[1]

-

P2 (Pro): Restricts conformational flexibility, favoring the active site geometry.[1]

-

P3 (His): Critical Determinant. Human chymase has a unique S3 subsite preference that accommodates Histidine, distinguishing it from Chymotrypsin (which prefers Ala/Val).[1]

-

-

pNA (p-Nitroanilide): The chromogenic reporter group attached via an amide bond to the C-terminal Phenylalanine.[1][2]

Mechanistic Profile

Enzymatic Hydrolysis

The reaction follows standard Michaelis-Menten kinetics.[1] Human Chymase acts as a serine protease, executing a nucleophilic attack on the peptide bond between Phenylalanine and the p-nitroanilide group.[1]

Reaction Stoichiometry:

Mechanism Visualization

Caption: Mechanism of Suc-AHPF-pNA hydrolysis by Human Chymase releasing the chromophore pNA.

Experimental Protocols

Note on Chymase Stability: Unlike many proteases, Human Chymase requires high ionic strength (0.5 – 1.0 M NaCl) or the presence of heparin for optimal stability and activity in vitro.[1] Low salt buffers can lead to rapid autolysis or loss of activity.[1]

Reagent Preparation

-

Stock Solution (20 mM):

-

Assay Buffer (High Salt):

Kinetic Assay Workflow

This protocol measures the initial velocity (

Step-by-Step Procedure:

-

Equilibration: Preheat the microplate reader to 37°C.

-

Enzyme Prep: Dilute Human Chymase (recombinant or purified) in Assay Buffer to a concentration of ~1–5 nM. Keep on ice.

-

Substrate Dilution: Prepare serial dilutions of the 20 mM Stock into Assay Buffer to range from 0.1 mM to 4.0 mM.

-

Reaction Initiation:

-

Add 90 µL of Enzyme solution to a 96-well clear flat-bottom plate.

-

Add 10 µL of Substrate solution (start reaction).

-

-

Measurement:

-

Immediately monitor Absorbance at 405 nm .

-

Mode: Kinetic (read every 30 seconds for 10–20 minutes).[1]

-

-

Quantification:

Assay Workflow Diagram

Caption: Standard workflow for high-throughput screening of Chymase activity using Suc-AHPF-pNA.

Applications in Drug Development

Inhibitor Screening ( Determination)

This compound is the industry standard for evaluating chymase inhibitors (e.g., for heart failure or fibrosis treatments).[1]

-

Competitive Inhibition: Inhibitors competing for the S1-S3 pockets will increase the apparent

of this substrate.[1] -

Protocol: Perform the kinetic assay with fixed enzyme and substrate concentrations (

) while varying inhibitor concentration.

Specificity Verification

When developing serine protease inhibitors, this substrate is used as a counter-screen .[1] If a compound inhibits Chymotrypsin (using Suc-AAPF-pNA) but not Chymase (using Suc-AHPF-pNA), it suggests the inhibitor lacks the specific P3-interaction required for chymase targeting.[1]

Comparison: Chymase vs. Chymotrypsin Substrates

| Feature | Suc-Ala-His -Pro-Phe-pNA | Suc-Ala-Ala -Pro-Phe-pNA |

| Primary Target | Human Mast Cell Chymase | Chymotrypsin, Cathepsin G |

| Specificity | High (Due to His-P3) | Low (Broad spectrum) |

| P3 Residue | Histidine (Basic/Imidizole) | Alanine (Small/Hydrophobic) |

| Typical | ~2–4 mM (Chymase) | ~60 µM (Chymotrypsin) |

References

-

McEuen, A. R., et al. (1995).[1] Assay of human chymase using the specific substrate this compound. Biochemistry, 34, 143-152.[1]

-

Schechter, I., & Berger, A. (1967).[1] On the size of the active site in proteases.[1] I. Papain.[1] Biochemical and Biophysical Research Communications, 27(2), 157-162.[1] (Foundational nomenclature for P1-P4 subsites).

-

PubChem. (2024).[1] Compound Summary: this compound (CID 97042186).[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

Takai, S., & Miyazaki, M. (2003).[1] Biochemical and pharmacological properties of chymase. Current Pharmaceutical Design, 9(14), 1164-1169.[1]

An In-depth Technical Guide to Chromogenic Protease Assays

For researchers, scientists, and drug development professionals, the accurate quantification of protease activity is a cornerstone of many experimental workflows. Among the various methods available, chromogenic protease assays stand out for their simplicity, cost-effectiveness, and amenability to high-throughput screening.[1][2][3] This guide provides a comprehensive overview of the core principles, practical considerations, and advanced applications of chromogenic protease assays, grounded in established scientific literature and field-proven insights.

The Fundamental Principle: A Symphony of Specificity and Color

At its heart, a chromogenic protease assay is an elegant and straightforward method for measuring the enzymatic activity of proteases.[4] The core of this technique relies on a synthetic substrate that, upon cleavage by a specific protease, liberates a colored molecule, known as a chromophore.[4][5] The rate at which this color develops is directly proportional to the activity of the protease in the sample, a phenomenon that can be precisely quantified over time using a spectrophotometer.[4][5]

Proteolytic enzymes are highly specific, recognizing and cleaving particular peptide bonds adjacent to certain amino acid sequences.[5] Chromogenic substrates are ingeniously designed synthetic peptides that mimic these natural recognition sites.[5] A chromophore, most commonly p-nitroaniline (pNA), is chemically linked to the C-terminus of the peptide sequence.[4][6] In its bound state, the substrate is colorless. However, when the protease cleaves the peptide bond, the pNA is released, resulting in a distinct yellow color that can be measured by its absorbance, typically at a wavelength of 405 nm.[6][7]

Diagram: The Core Mechanism of a Chromogenic Protease Assay

Caption: Enzymatic cleavage of a chromogenic substrate releases a colored product.

Designing a Robust Assay: Key Components and Considerations

The success of a chromogenic protease assay hinges on the careful selection and optimization of its core components. A well-designed assay is a self-validating system, where each element is chosen to ensure specificity, sensitivity, and reproducibility.

The Protease: The Engine of the Reaction

The enzyme of interest is the central component. It is crucial to use a purified protease preparation to avoid confounding activities from other proteases. If working with complex biological samples like cell lysates or culture media, it's important to acknowledge that contaminating proteases may be present and could cleave the substrate. In such cases, the use of specific inhibitors or antibodies is necessary to confirm that the observed activity is indeed from the target enzyme.

The Chromogenic Substrate: The Key to Specificity

The choice of substrate is paramount for a successful assay. The peptide sequence of the substrate should be designed to be highly specific for the target protease to minimize off-target cleavage.[5][8] The substrate concentration is a critical parameter that must be optimized. Ideally, the substrate concentration should be at or near the Michaelis-Menten constant (Km) of the enzyme to ensure a linear reaction rate.[7]

| Substrate Characteristic | Importance in Assay Design | Authoritative Insight |

| Specificity | The peptide sequence should be selectively recognized and cleaved by the target protease to avoid false positives.[5][8] | The design of highly specific substrates can be achieved through methods like combinatorial chemistry to screen large libraries of peptide sequences.[8][9] |

| Solubility | The substrate must be soluble in the assay buffer to ensure accurate and reproducible results.[10] | Some chromogenic substrates have low aqueous solubility and may require dissolution in an organic solvent like DMSO before being diluted in the assay buffer.[4][10] |

| Chromophore | The released chromophore should have a high molar absorptivity at a wavelength where the substrate and other assay components do not significantly absorb light.[7] | p-Nitroaniline (pNA) is a widely used chromophore due to its strong absorbance at 405 nm upon release.[7][11] |

The Assay Buffer: Creating the Optimal Environment

The buffer composition, including pH and ionic strength, must be optimized to ensure the protease exhibits its maximal activity.[7] Most serine proteases, for example, are optimally active in the pH range of 7.3 to 9.3.[7] Tris-HCl is a commonly used buffer in this pH range.[4][7] It is also important to consider the addition of cofactors or metal ions that may be required for the protease's activity.

A Step-by-Step Guide to a Chromogenic Protease Assay

The following protocol provides a generalized framework for performing a chromogenic protease assay in a 96-well microplate format, which is ideal for high-throughput applications.

Experimental Workflow

Caption: A typical workflow for a chromogenic protease assay.

Detailed Protocol

I. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer at the optimal pH and ionic strength for the target protease. For many serine proteases, 50 mM Tris-HCl at pH 7.8 is a good starting point.[4]

-

Substrate Stock Solution: Dissolve the chromogenic substrate in a minimal amount of an appropriate organic solvent (e.g., DMSO) and then dilute it with the assay buffer to create a concentrated stock solution.[4] Store this solution protected from light.

-

Enzyme Solution: Dilute the purified protease in the assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.[4]

II. Assay Procedure (96-well plate format):

-

Reaction Setup: In each well of a clear, flat-bottom 96-well microplate, add the assay buffer and the substrate stock solution to the desired final concentrations.

-

Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme's activity (e.g., 37°C) for 5-10 minutes to ensure all components are at a stable temperature.[10]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the enzyme solution to each well.

-

Kinetic Measurement: Immediately place the microplate in a microplate reader capable of measuring absorbance at 405 nm.[4] Measure the absorbance at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

III. Controls:

-

Blank: A well containing all reaction components except the enzyme. This is used to subtract any background absorbance.

-

Negative Control: A well containing all reaction components, but with a known inhibitor of the protease. This confirms that the observed activity is due to the target enzyme.

From Raw Data to Meaningful Insights: Data Analysis and Interpretation

The primary output of a chromogenic protease assay is a time course of absorbance readings. The rate of the reaction, which is directly proportional to the enzyme's activity, is determined by calculating the slope of the linear portion of the absorbance versus time plot (ΔA/min).

Calculating Protease Activity

The protease activity can be calculated using the Beer-Lambert law:

Activity (mol/min) = (ΔA/min) / (ε * l)

Where:

-

ΔA/min is the change in absorbance per minute.

-

ε is the molar absorptivity of the chromophore (for pNA at 405 nm, this is approximately 9,920 M⁻¹cm⁻¹).[12]

-

l is the path length of the light through the sample in the microplate well (in cm).

Michaelis-Menten Kinetics

For a more in-depth characterization of the enzyme's kinetics, the assay can be performed with varying substrate concentrations. By plotting the initial reaction rates against the substrate concentrations, the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined using non-linear regression analysis.[13] These parameters provide valuable information about the enzyme's affinity for the substrate and its catalytic efficiency.

Applications in Research and Drug Discovery

Chromogenic protease assays are indispensable tools in a wide range of research and development areas.

-

Enzyme Characterization: These assays are fundamental for determining the kinetic parameters of purified proteases and for studying the effects of pH, temperature, and cofactors on their activity.[13][14]

-

Drug Discovery: In high-throughput screening (HTS) campaigns, chromogenic assays are used to identify and characterize potential protease inhibitors.[1][3] The simplicity and automation-friendliness of these assays make them ideal for screening large compound libraries.[1]

-

Clinical Diagnostics: Chromogenic assays are widely used in clinical laboratories for diagnostic purposes, particularly in the fields of hemostasis and thrombosis to measure the activity of coagulation factors.[2][5][6]

Navigating Potential Pitfalls: Troubleshooting Common Issues

While generally robust, chromogenic protease assays can sometimes yield unexpected results. A systematic approach to troubleshooting can help identify and resolve these issues.

| Problem | Potential Cause | Troubleshooting Steps |

| No or Low Activity | Inactive enzyme, incorrect buffer conditions, presence of an inhibitor. | Verify enzyme activity with a positive control substrate. Optimize buffer pH and ionic strength.[15] Check for potential inhibitors in the sample. |

| High Background | Substrate instability, contamination. | Prepare fresh substrate solution. Ensure all reagents and labware are clean. |

| Non-linear Reaction Rate | Substrate depletion, enzyme instability. | Use a lower enzyme concentration or a higher substrate concentration.[7] Check the stability of the enzyme under the assay conditions. |

| Inconsistent Results | Pipetting errors, temperature fluctuations. | Use calibrated pipettes and ensure consistent mixing. Maintain a constant temperature throughout the assay.[10][16] |

Conclusion: A Versatile and Enduring Technique

Chromogenic protease assays, with their foundation in straightforward enzymatic principles, offer a powerful and versatile platform for the study of proteases. From fundamental enzyme characterization to the front lines of drug discovery and clinical diagnostics, their utility is well-established. By understanding the core principles, carefully designing experiments, and being mindful of potential pitfalls, researchers can harness the full potential of this enduring and invaluable technique.

References

- General Principles for the Assay of Proteases with Chromogenic Substrates. (n.d.). Chromogenix.

- A Technical Guide to Chromogenic Protease Assays Utilizing Z-Phe-Leu-Glu-pNA. (n.d.). Benchchem.

- Chromogenic Substrates. (n.d.). DiaPharma.

-

Grzonka, Z., et al. (2001). Selection of new chromogenic substrates of serine proteinases using combinatorial chemistry methods. Protein and Peptide Letters, 8(3), 225-231. Retrieved from [Link]

-

Kise, H., et al. (2008). Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates. Analytical Biochemistry, 374(2), 337-342. Retrieved from [Link]

-

Chromogenic Factor VIII and Factor IX Assays. (2025). Practical-Haemostasis.com. Retrieved from [Link]

-

Design of a chromogenic substrate for elastase based on split GFP system—Proof of concept for colour switch sensors. (2019). National Institutes of Health. Retrieved from [Link]

- General Principles for the Assay of Compounds Related to Proteases. (n.d.). Chromogenix.

-

Kinetic Tables. (n.d.). ChromogenicSubstrates.com. Retrieved from [Link]

-

Protease Assays. (2012). Assay Guidance Manual. Retrieved from [Link]

- Application of Convenient Chromogen-based Assay to Measurement of Protease Activity. (n.d.). Food Science and Biotechnology.

-

Chromogenic Substrates Overview. (2023). DC Fine Chemicals. Retrieved from [Link]

-

Clinical utility and impact of the use of the chromogenic vs one‐stage factor activity assays in haemophilia A and B. (2019). National Institutes of Health. Retrieved from [Link]

-

Selection of New Chromogenic Substrates of Serine Proteinases Using Combinatorial Chemistry Methods. (2007). Bentham Science. Retrieved from [Link]

-

Di Cera, E., et al. (1997). Chromogenic Substrates Selective for Activated Protein C. Blood, 89(6), 2069-2074. Retrieved from [Link]

-

Applications of Cathepsin B Protein (CTSB) in Enzymology Studies. (2026). Medical Daily. Retrieved from [Link]

-

Substrate-induced Changes in Protease Active Site Conformation Impact on Subsequent Reactions with Substrates. (2012). National Institutes of Health. Retrieved from [Link]

-

Protease Assay (PC). (n.d.). Enzyme Development Corporation. Retrieved from [Link]

-

A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. (2021). MDPI. Retrieved from [Link]

-

Comparison of clot-based and chromogenic assay for the determination of protein c activity. (2018). Journal of Clinical and Diagnostic Research. Retrieved from [Link]

-

Substrates in Practice. (n.d.). ChromogenicSubstrates.com. Retrieved from [Link]

-

Catabolite Repression and Substrate Induction as Strategies for Protease Production in Edible Mushrooms. (2023). MDPI. Retrieved from [Link]

-

Chromogenic peptide substrate assays and their clinical applications. (1994). PubMed. Retrieved from [Link]

-

Comparison of clot-based and chromogenic assay for the determination of protein c activity. (2018). ResearchGate. Retrieved from [Link]

-

Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. (2022). bioRxiv. Retrieved from [Link]

-

Can you help me troubleshoot a protease screening protocol? (2015). ResearchGate. Retrieved from [Link]

-

Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. (2021). ACS Omega. Retrieved from [Link]

-

Clinical utility and impact of the use of the chromogenic vs one-stage factor activity assays in haemophilia A and B. (2019). Congresses and Scientific Publications. Retrieved from [Link]

-

Assay Troubleshooting. (n.d.). MB - About. Retrieved from [Link]

-

What Are the Types of Biochemical Assays Used in Drug Discovery? (2025). Patsnap Synapse. Retrieved from [Link]

-

Advantages, disadvantages and optimization of one-stage and chromogenic factor activity assays in haemophilia A and B. (2018). PubMed. Retrieved from [Link]

Sources

- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. diapharma.com [diapharma.com]

- 6. Chromogenic Factor VIII and Factor IX Assays [practical-haemostasis.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Selection of new chromogenic substrates of serine proteinases using combinatorial chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 11. Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 14. Applications of Cathepsin B Protein (CTSB) in Enzymology Studies [medicaldaily.com]

- 15. researchgate.net [researchgate.net]

- 16. Assay Troubleshooting | MB [molecular.mlsascp.com]

Methodological & Application

Application Note and Protocol: A Guide to the Suc-Ala-His-Pro-Phe-pNA Protease Assay

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and execution of the Suc-Ala-His-Pro-Phe-pNA protease assay. This colorimetric assay is a robust and widely utilized method for measuring the activity of proteases, particularly those with chymotrypsin-like specificity, and for screening potential inhibitors.

Principle of the Assay: Unveiling Proteolytic Activity

The this compound assay is predicated on the enzymatic cleavage of a synthetic peptide substrate. This substrate, N-Succinyl-L-alanyl-L-histidyl-L-prolyl-L-phenylalanyl-p-nitroanilide (this compound), is specifically designed to be a target for certain proteases. The core of the assay lies in the release of a chromophore, p-nitroaniline (pNA), upon the hydrolysis of the amide bond between the phenylalanine (Phe) residue and the pNA group.[1][2]

The liberated p-nitroaniline has a distinct yellow color and exhibits a strong absorbance at a specific wavelength, typically around 405-410 nm.[1][3] This allows for the continuous and straightforward spectrophotometric monitoring of the enzymatic reaction.[1] The rate of pNA release is directly proportional to the proteolytic activity of the enzyme under investigation. This relationship forms the basis for quantifying enzyme kinetics and inhibition.

dot

Figure 1. Workflow of the this compound protease assay.

Materials and Reagents

For accurate and reproducible results, the use of high-purity reagents and calibrated equipment is essential.

| Reagent/Material | Specifications |

| Substrate | N-Succinyl-L-alanyl-L-histidyl-L-prolyl-L-phenylalanyl-p-nitroanilide (this compound) |

| Enzyme | Purified protease of interest or biological sample containing the protease |

| Assay Buffer | e.g., 100 mM Tris-HCl, pH 8.6, containing 10 mM CaCl₂. The optimal buffer will depend on the specific protease being studied.[4] |

| Solvent for Substrate | Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)[3][5] |

| Microplate Reader or Spectrophotometer | Capable of reading absorbance at 405-410 nm |

| Microplates | 96-well, clear, flat-bottom plates |

| Pipettes | Calibrated single and multichannel pipettes |

| Incubator | Capable of maintaining the desired reaction temperature (e.g., 25°C or 37°C)[3][4] |

Experimental Protocols

The following protocols provide a framework for conducting the this compound protease assay. It is crucial to optimize these conditions for the specific protease and experimental goals.

Reagent Preparation

Substrate Stock Solution (e.g., 10 mM):

-

Accurately weigh the this compound powder.

-

Dissolve the substrate in a minimal amount of DMSO or DMF. For instance, a stock solution of 10 mM can be prepared in DMSO.[5]

-

Store the stock solution in aliquots at -20°C to prevent repeated freeze-thaw cycles.[5]

Enzyme Working Solution:

-

Prepare a stock solution of the purified protease in an appropriate buffer.

-

On the day of the experiment, dilute the enzyme stock to the desired working concentration using the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

p-Nitroaniline Standard Curve:

-

Prepare a stock solution of p-nitroaniline in the assay buffer.

-

Generate a series of dilutions to create a standard curve (e.g., 0-200 µM).

-

The standard curve is essential for converting the rate of absorbance change to the molar amount of pNA produced.

Assay Procedure

This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.

-

Plate Setup: Design the plate layout to include blanks, controls (no enzyme), and experimental wells (with enzyme).

-

Reagent Addition:

-

Add the appropriate volume of assay buffer to all wells.

-

Add the enzyme working solution to the experimental wells.

-

For the blank and no-enzyme control wells, add an equivalent volume of assay buffer.

-

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature for 5-10 minutes to ensure temperature equilibration.

-

Initiate Reaction: Add the substrate working solution to all wells to initiate the reaction. The final substrate concentration should be optimized, but a common starting point is around 200 µM.[4]

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the reaction temperature.

-

Data Acquisition: Measure the absorbance at 405-410 nm at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes). Ensure the reaction rate is linear during this time.

dot

Figure 2. Step-by-step experimental workflow for the protease assay.

Data Analysis and Interpretation

The primary output of the assay is the rate of change in absorbance over time (ΔAbs/min). This rate can be converted into protease activity using the Beer-Lambert law and a p-nitroaniline standard curve.

Calculation of Protease Activity:

-

Determine the initial velocity (V₀): Plot absorbance versus time and determine the slope of the linear portion of the curve. This represents the initial rate of the reaction (ΔAbs/min).

-

Calculate the concentration of pNA produced: Use the molar extinction coefficient of pNA (ε ≈ 8,800 M⁻¹cm⁻¹) at the specific pH and wavelength of the assay, or more accurately, use a p-nitroaniline standard curve to convert ΔAbs/min to µmol/min.[3]

-

Calculate Enzyme Activity: The activity of the enzyme is typically expressed in units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified assay conditions.[3][6]

The formula for calculating enzyme activity is:

Activity (U/mL) = (ΔAbs/min) / (ε * path length) * (Total assay volume / Enzyme volume) * 10⁶

Where:

-

ΔAbs/min is the rate of absorbance change per minute.

-

ε is the molar extinction coefficient of p-nitroaniline (M⁻¹cm⁻¹).

-

The path length is the light path through the well in cm.

Self-Validating System and Troubleshooting

A well-designed experiment includes internal controls to ensure the validity of the results.

| Control | Purpose | Expected Outcome |

| No-Enzyme Control | To measure the rate of non-enzymatic substrate hydrolysis. | Negligible change in absorbance. |

| No-Substrate Control | To account for any background absorbance from the enzyme or buffer. | No change in absorbance. |

| Positive Control | A known protease with activity against the substrate. | A measurable and reproducible rate of absorbance increase. |

| Inhibitor Control | A known inhibitor of the protease. | Significant reduction in the rate of absorbance increase compared to the positive control. |

Common Troubleshooting Scenarios:

| Issue | Possible Cause | Solution |

| No or low activity | Inactive enzyme, incorrect buffer pH or temperature, presence of an inhibitor. | Verify enzyme activity with a known substrate, optimize assay conditions, check for potential inhibitors in the sample. |

| High background | Substrate instability, interfering substances in the sample. | Prepare fresh substrate solution, run a no-enzyme control to assess background hydrolysis, consider sample purification. |

| Non-linear reaction rate | Substrate depletion, enzyme instability, product inhibition. | Use a lower enzyme concentration or a higher substrate concentration, reduce the assay time. |

Applications in Research and Drug Development

The this compound assay is a versatile tool with numerous applications:

-

Enzyme Kinetics: Determination of Michaelis-Menten parameters (Km and Vmax) to characterize enzyme-substrate interactions.

-

Inhibitor Screening: High-throughput screening of compound libraries to identify potential protease inhibitors.[7]

-

Drug Development: Characterization of the potency and mechanism of action of lead compounds targeting specific proteases.[8]

-

Biochemical Pathway Analysis: Investigating the role of specific proteases in complex biological processes.[8]

References

-

Chem-Impex. This compound. Available from: [Link].

-

Chem-Impex. Suc-Ala-Ala-Pro-Phe-pNA. Available from: [Link].

-

ACS Publications. Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications | ACS Omega. Available from: [Link].

-

Journal of Applied Biology and Biotechnology. Purification and biochemical characterization of protease from the seeds of Cyamopsis tetragonoloba. Available from: [Link].

-

Enzyme Development Corporation. Protease Assay (PC). Available from: [Link].

-

NCBI. Protease Assays - Assay Guidance Manual. Available from: [Link].

-

NovoPro Labs. Suc-Ala-Glu-Pro-Phe-pNA peptide. Available from: [Link].

-

ResearchGate. How can I determine protease activity from the absorbance I determined from the reaction with the substrate?. Available from: [Link].

-

PubMed. Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines. Available from: [Link].

-

ResearchGate. Effect of temperature on protease activity. | Download Scientific Diagram. Available from: [Link].

-

SciRP.org. Adaptation and Validation of a Proteolytic Activity Methodology Using Dye-Crosslinked Substrate Tablets. Available from: [Link].

-

PMC. Development and Validation of Micro-Azocasein Assay for Quantifying Bromelain. Available from: [Link].

-

ResearchGate. Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. Available from: [Link].

-

Journal of Genetic Engineering and Biotechnology. Isolation, screening and optimization of factors effecting protease production from Comomonas kerstersii KSM7. Available from: [Link].

-

Semantic Scholar. Spectrophotometric Determination of Nitrite Based on Its Reaction with p-Nitroaniline in the Presence of Diphenylamine in Micellar Media. Available from: [Link].

-

ACS Publications. Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data | ACS Omega. Available from: [Link].

-

SciSpace. Diazotised p-Nitroaniline Reagent for the Determination of Trace Amounts of Salbutamol Sulphate in Aqueous Solution. Available from: [Link].

-

ResearchGate. (PDF) Adaptation and Validation of a Proteolytic Activity Methodology Using Dye-Crosslinked Substrate Tablets. Available from: [Link].

-

ResearchGate. Spectrophotometric Determination of Nitrite Based on Its Reaction with p-Nitroaniline in the Presence of Diphenylamine in Micellar Media. Available from: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. jabonline.in [jabonline.in]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Suc-Ala-Glu-Pro-Phe-pNA peptide [novoprolabs.com]

- 8. chemimpex.com [chemimpex.com]

Suc-Ala-His-Pro-Phe-pNA in biochemical pathway elucidation

Application Note: Biochemical Pathway Elucidation & Inhibition Profiling of Human Chymase Substrate Focus: Suc-Ala-His-Pro-Phe-pNA (Suc-AHPF-pNA)

Abstract

This technical guide details the application of This compound , a highly specific chromogenic substrate rationally designed to mimic the C-terminal cleavage site of Angiotensin I. While standard chymotrypsin substrates (e.g., Suc-AAPF-pNA) show cross-reactivity, the inclusion of the Histidine residue in the P3 position optimizes this substrate for Human Mast Cell Chymase (CMA1) . This protocol elucidates the enzyme's role in the ACE-independent Angiotensin II formation pathway—a critical target in heart failure and hypertension research—and provides a validated workflow for kinetic profiling and inhibitor screening.

Biochemical Context & Mechanism

The Target: ACE-Independent Angiotensin II Formation

The Renin-Angiotensin System (RAS) is traditionally viewed through the lens of Angiotensin Converting Enzyme (ACE). However, in specific tissues (heart, vasculature, and kidneys), Chymase accounts for a significant proportion (up to 80% in the human heart) of Angiotensin II formation.

-

Physiological Substrate: Angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe -His-Leu).

-

Cleavage Site: Chymase cleaves the Phe8-His9 bond.

-

Synthetic Mimic: Suc-Ala-His-Pro-Phe -pNA.[1][2][3][4][5][6][7]

-

The substrate mimics residues 6–8 of Angiotensin I.

-

Hydrolysis occurs at the amide bond between Phenylalanine (Phe) and the p-nitroanilide (pNA) reporter group.

-

Reaction Mechanism

Upon enzymatic attack by the catalytic triad (His-Asp-Ser) of Chymase, the p-nitroanilide group is released. This results in a colorimetric shift from colorless to yellow, quantifiable at 405 nm .

Reaction Equation:

Pathway Visualization

The following diagram illustrates the parallel pathways of Angiotensin II formation, highlighting the specific intervention point of Chymase and the utility of the Suc-AHPF-pNA substrate.

Caption: Dual pathways of Angiotensin II generation. Chymase acts as the primary non-ACE converter in cardiac tissue. The Suc-AHPF-pNA substrate selectively interrogates this arm of the pathway.

Experimental Protocol: Kinetic Assay

Objective: Determine the specific activity of Chymase or screen potential inhibitors (

Materials & Reagents

| Component | Specification | Preparation Notes |

| Substrate | This compound | MW: ~738.8 g/mol . Dissolve in dry DMSO to 10–20 mM stock. Store at -20°C. |

| Enzyme | Human Recombinant Chymase | Dilute in assay buffer immediately before use. Avoid freeze-thaw cycles. |

| Assay Buffer | High-Salt Tris Buffer | 50 mM Tris-HCl (pH 7.5–8.0) , 0.5 M – 2.0 M NaCl . Note: High ionic strength is critical to dissociate Chymase from heparin/proteoglycans and maximize activity. |

| Control | Chymostatin | Broad-spectrum inhibitor for validation. |

| Equipment | Microplate Reader | Capable of kinetic reading at 405 nm ; 37°C incubation. |

Protocol Workflow

Step 1: Substrate Preparation

Dilute the 20 mM DMSO stock into the Assay Buffer to create a Working Substrate Solution (2x) . A typical final assay concentration is 0.5 mM to 2.0 mM (approx.

-

Example: Mix 100 µL of 20 mM Stock + 900 µL Buffer = 2 mM Working Solution.

Step 2: Plate Setup (96-well)

-

Blank: 100 µL Assay Buffer.

-

Substrate Control: 50 µL Assay Buffer + 50 µL Working Substrate (check for spontaneous hydrolysis).

-

Test Wells: 50 µL Enzyme Solution (approx. 1–10 nM final conc).

Step 3: Reaction Initiation

-

Pre-incubate plate at 37°C for 5 minutes.

-

Add 50 µL of Working Substrate Solution to Test Wells.

-

Immediate Action: Place in reader and shake for 5 seconds.

Step 4: Kinetic Measurement

-

Mode: Kinetic (Absorbance).

-

Wavelength: 405 nm.

-

Duration: 10–30 minutes.

-

Interval: Read every 30–60 seconds.

Workflow Diagram

Caption: Step-by-step kinetic assay workflow for Chymase activity profiling.

Data Analysis & Interpretation

Calculating Activity

The activity is determined by the rate of p-nitroaniline formation (slope of the linear portion of the curve).

- : Slope of the reaction curve.

- : Total reaction volume (e.g., 0.1 mL).

-

: Extinction coefficient of p-nitroaniline (

- : Pathlength (0.6 cm for 100 µL in standard 96-well plate).

- : Volume of enzyme added (e.g., 0.05 mL).

Inhibition Studies ( )

To screen drugs (e.g., chymase inhibitors for fibrosis/hypertension):

-

Pre-incubate Enzyme + Inhibitor for 10–15 mins at 37°C.

-

Add Suc-AHPF-pNA to initiate.

-

Plot % Activity vs. Log[Inhibitor].

-

Fit to sigmoidal dose-response curve.

Troubleshooting & Critical Factors

-

Salt Sensitivity: Chymase is unique among serine proteases in its requirement for high ionic strength. Using standard PBS (0.15 M NaCl) may result in <20% of maximal activity. Ensure NaCl is ≥ 0.5 M.

-

Substrate Solubility: Suc-AHPF-pNA is hydrophobic. Ensure the final DMSO concentration in the well is <5% to prevent enzyme denaturation, but sufficient to keep the substrate soluble.

-

Spontaneous Hydrolysis: Always run a "No Enzyme" control. If the background rate is high, check the pH (should not exceed 8.0) and store stock solutions at -20°C.

References

-

Takai, S., et al. (2010). "Mast cell chymase limits the cardiac efficacy of Ang I–converting enzyme inhibitor therapy in rodents." Journal of Clinical Investigation, 120(4).

-

Pereira, P. J., et al. (1999). "The 2.2 A crystal structure of human chymase in complex with succinyl-Ala-Ala-Pro-Phe-chloromethylketone." Journal of Molecular Biology, 286(1).

-

Bachem. "Substrate Specificity of Chymase."[7] Bachem Product Guides.

-

Sigma-Aldrich. "Enzymatic Assay of Chymase." Sigma Technical Bulletins.

- Caughey, G. H., et al. (1995). "Chymase Activity Assays." Methods in Enzymology.

Sources

- 1. SUC-VAL-PRO-PHE-SBZL | 95192-51-1 [amp.chemicalbook.com]

- 2. duepublico2.uni-due.de [duepublico2.uni-due.de]

- 3. Crystal structure of a complex of human chymase with its benzimidazole derived inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 5. This compound - [hongtide.com]

- 6. chemimpex.com [chemimpex.com]

- 7. JCI - Mast cell chymase limits the cardiac efficacy of Ang I–converting enzyme inhibitor therapy in rodents [jci.org]

Application Note & Protocol: High-Throughput Quantification of Protease Activity using Suc-Ala-His-Pro-Phe-pNA

Abstract

This comprehensive guide details the application of the chromogenic substrate N-Succinyl-L-alanyl-L-histidyl-L-prolyl-L-phenylalanine p-nitroanilide (Suc-Ala-His-Pro-Phe-pNA) for the kinetic measurement of protease activity. Designed for researchers, scientists, and drug development professionals, this document provides the scientific principles, detailed experimental protocols, and data analysis workflows necessary for the robust and reliable quantification of enzyme activity. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.

Introduction: The Power of Chromogenic Substrates in Protease Research

Proteases are a vast and functionally diverse class of enzymes that catalyze the hydrolysis of peptide bonds. Their involvement in a myriad of physiological processes, from digestion to apoptosis, and their dysregulation in numerous pathological states, including cancer and inflammatory diseases, make them critical targets for therapeutic intervention. Consequently, the accurate measurement of protease activity is fundamental to basic research and drug discovery.

Chromogenic substrates, such as this compound, are invaluable tools for these investigations.[1][2] These synthetic peptides are engineered to mimic the natural cleavage sites of specific proteases. Appended to the peptide sequence is a chromophore, in this case, p-nitroaniline (pNA), which is liberated upon enzymatic cleavage. The release of pNA results in a measurable color change, providing a simple and continuous method for monitoring enzyme activity. This approach is readily adaptable to high-throughput screening (HTS) formats, facilitating the rapid evaluation of enzyme kinetics and the identification of novel protease inhibitors.[1]

This compound is particularly useful for assaying the activity of chymotrypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to large hydrophobic residues like phenylalanine. While the variant Suc-Ala-Ala-Pro-Phe-pNA is a widely recognized substrate for enzymes such as chymotrypsin, cathepsin G, and human pancreatic elastase, the inclusion of a histidine residue in the this compound sequence can modulate its specificity for other proteases, including certain cathepsins and kallikreins.[3]

Principle of the Assay: A Visual Representation of Enzymatic Activity

The core of this assay lies in a straightforward enzymatic reaction that translates proteolytic activity into a quantifiable colorimetric signal. The substrate, this compound, is colorless. Upon the addition of a protease with the appropriate specificity, the peptide bond between the phenylalanine (Phe) and the p-nitroaniline (pNA) is hydrolyzed. This releases the pNA molecule, which imparts a distinct yellow color to the solution.

The concentration of the liberated pNA is directly proportional to the enzymatic activity. By monitoring the rate of increase in absorbance at a specific wavelength (typically 405-410 nm), we can determine the initial reaction velocity (V₀), a key parameter in enzyme kinetics.[4][5]

The enzymatic reaction can be summarized as follows:

This compound (Colorless) + H₂O --(Protease)--> Suc-Ala-His-Pro-Phe (Colorless) + p-Nitroaniline (Yellow)

The relationship between the rate of pNA production and enzyme activity is governed by the Beer-Lambert law, which will be discussed in the data analysis section.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps from reagent preparation to data analysis.

Sources

Application Note: Preparation and Handling of Suc-Ala-His-Pro-Phe-pNA Stock Solutions

Abstract

Suc-Ala-His-Pro-Phe-pNA (Succinyl-Alanine-Histidine-Proline-Phenylalanine-p-nitroanilide) is a specialized chromogenic substrate used primarily to assay the activity of chymotrypsin-like serine proteases. Upon enzymatic cleavage of the amide bond between Phenylalanine and the p-nitroanilide (pNA) moiety, free p-nitroaniline is released, producing a distinct yellow color measurable at 405–410 nm. This application note provides a rigorous, field-validated protocol for preparing high-stability stock solutions, ensuring experimental reproducibility and minimizing spontaneous hydrolysis.

Physicochemical Profile

Understanding the molecular properties of the substrate is critical for accurate molarity calculations and solvent selection.

| Property | Specification |

| Chemical Name | This compound |

| Sequence | Succinyl-Ala-His-Pro-Phe-p-nitroanilide |

| CAS Number | 128802-75-5 |

| Molecular Formula | |

| Molecular Weight | 690.70 g/mol |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in water |

| Appearance | White to off-white lyophilized powder |

| Detection | Absorbance (Abs) at 405 nm (yellow upon cleavage) |

Materials & Reagents

-

Substrate: this compound (Store at -20°C, desiccated).

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).

-

Note: Avoid DMSO stored for long periods in unsealed containers as it is hygroscopic; water absorption promotes substrate hydrolysis.

-

-

Vessels: Amber microcentrifuge tubes (1.5 mL) or foil-wrapped clear tubes to protect from light.

-

Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator (optional).

Protocol 1: Preparation of Stock Solution (10 mM - 50 mM)[1]

Scientific Rationale

Peptide-pNA substrates are hydrophobic. While they may dissolve partially in aqueous buffers, preparing stock solutions in water is strongly discouraged due to rapid spontaneous hydrolysis (autolysis) and potential precipitation upon freezing. Anhydrous DMSO is the gold standard solvent, maintaining stability for months at -20°C.

Step-by-Step Procedure

Target Concentration: 20 mM (Recommended for flexibility in dilution).

-

Equilibration: Remove the product vial from the freezer and allow it to equilibrate to room temperature for 15–20 minutes before opening.

-

Why? Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic powder, accelerating degradation.

-

-

Weighing: Weigh approximately 5 mg of this compound into a sterile microcentrifuge tube.

-

Calculation:

-

-

Solubilization: Add the calculated volume of anhydrous DMSO to the tube.

-

Example: If you weighed 5.0 mg , add 362

L of DMSO to achieve exactly 20 mM .

-

-

Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 1–2 minutes. The solution should be completely clear and colorless.

-

QC Check: If the solution is yellow immediately after dissolving, the substrate has degraded (free pNA is present). Discard and use fresh powder.

-

-

Aliquotting: Dispense the stock solution into small aliquots (e.g., 20–50

L) in amber tubes to avoid repeated freeze-thaw cycles.

Protocol 2: Storage & Stability[1]

-

Short Term (Days): Ambient temperature is acceptable for active use, but keep protected from light.

-

Long Term (Months): Store aliquots at -20°C .

-

Shelf Life:

-

Lyophilized Powder: >1 year at -20°C (Desiccated).

-

DMSO Stock (20 mM): ~6 months at -20°C if kept dry.

-

Workflow Diagram: Stock Preparation

Caption: Logical workflow for preparing stable stock solutions, emphasizing moisture control and QC checkpoints.

Protocol 3: Assay Utilization (Standard Protocol)

Reaction Mechanism

The enzyme (e.g., Chymotrypsin) targets the amide bond between Phenylalanine (Phe) and the p-nitroaniline group.

Assay Setup

-

Buffer Preparation: Use a standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 10 mM

).-

Note: The Histidine residue in the substrate may be sensitive to pH; ensure pH is >6.0 to maintain solubility and proper charge state.

-

-

Dilution: Dilute the DMSO stock into the assay buffer to create a Working Solution (typically 0.1 – 1.0 mM).

-

Caution: Keep the final DMSO concentration in the assay <5% (v/v) to prevent enzyme inhibition.

-

-

Measurement:

Quantification

Calculate enzyme activity using the Beer-Lambert Law:

-

(Extinction Coefficient):

-

At 405 nm: ~9,960

[1][3] -

At 410 nm: ~8,800

[2]

-

- (Path Length): 1 cm (standard cuvette) or ~0.6 cm (microplate, dependent on volume).

Pathway Diagram: Enzymatic Cleavage

Caption: Mechanism of action showing the release of the chromophore p-nitroaniline upon protease cleavage.

Troubleshooting & FAQ

| Issue | Probable Cause | Solution |

| Yellow Stock Solution | Spontaneous hydrolysis due to moisture. | Discard stock. Use fresh anhydrous DMSO and ensure powder is equilibrated before opening. |

| Precipitation in Assay | Substrate concentration too high for aqueous buffer. | Lower the working concentration (e.g., <500 |

| Low Signal | Enzyme inactive or wrong pH. | Verify enzyme activity with a control; ensure buffer pH matches enzyme optimum (usually pH 7.5–8.5). |

References

-

Brainly/Literature Consensus. Molar extinction coefficient of p-nitroaniline at 405 nm. Available at: [Link][1][4]

Sources

Application Note: Spectrophotometric Quantification of pNA Release at 405 nm

Target Analyte: para-Nitroaniline (pNA) Primary Application: Protease Activity Assays (Caspase-3, Kallikreins, Granzymes) Detection Method: Colorimetric Absorbance (405 nm)

Introduction & Principle

The spectrophotometric measurement of para-nitroaniline (pNA) release is the industry-standard method for quantifying the activity of various serine and cysteine proteases. This assay relies on a synthetic peptide substrate conjugated to the pNA chromophore via an amide bond.

Mechanism of Action

In its conjugated state (e.g., Ac-DEVD-pNA), the pNA moiety is covalently linked to the C-terminus of a peptide sequence. This amide linkage shifts the absorption maximum of the pNA group to the ultraviolet region (~315 nm), rendering the molecule colorless in the visible spectrum.

Upon enzymatic cleavage of the amide bond, free pNA is released. The electronic structure of free pNA (a "push-pull" system between the electron-donating amine and electron-withdrawing nitro group) results in a bathochromic shift, creating a distinct yellow color with a peak absorbance at 405 nm .

DOT Diagram: Assay Mechanism

Figure 1: Mechanism of pNA-based protease assays. The enzymatic hydrolysis shifts the spectral properties of the chromophore, allowing detection at 405 nm.[1]

Critical Technical Parameters (Expert Insights)

To ensure data integrity, the following parameters must be controlled. Failure to account for these variables is the most common cause of experimental error.

The Extinction Coefficient ( )

The molar extinction coefficient of free pNA at 405 nm is widely cited as 10,500 M⁻¹cm⁻¹ (or 10.5 mM⁻¹cm⁻¹) [1].[2] However, this value can fluctuate based on buffer composition and ionic strength.

-

Recommendation: Do not rely solely on literature values for absolute quantification. Always generate a standard curve under your specific buffer conditions (see Protocol 1).

pH Sensitivity

pNA is an aniline derivative.[3][4] While the pKa of the conjugate acid is low (~1.0), the absorbance spectrum can be influenced by extreme pH.

-

Operational Range: The assay is most stable between pH 7.0 and 8.0 .

-

Risk: Acidic environments (pH < 6.0) can protonate the amine group, disrupting the charge-transfer band and significantly reducing absorbance at 405 nm, leading to false negatives.

Path Length Correction (Microplate vs. Cuvette)

Most researchers perform this assay in 96-well plates. Unlike a standard 1 cm cuvette, the path length (

-

The Error: Applying the Beer-Lambert law (

) assuming -

The Fix: For a standard 96-well plate (flat bottom), 100 µL of volume typically results in a path length of ~0.28 to 0.32 cm .

-

Validation: Use the pNA standard curve to calculate the effective path length or conversion factor for your specific plate reader and volume.

Protocol 1: pNA Standard Curve Generation

Purpose: To establish the correlation between Absorbance (OD405) and pNA concentration, accounting for path length and buffer effects.

Reagents

-

pNA Stock Standard (100 mM): Dissolve commercially available p-nitroaniline (MW: 138.12) in DMSO.[2][3][5]

-

Assay Buffer: The exact buffer used for your enzyme reaction (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT).

Procedure

-

Intermediate Dilution: Dilute 10 µL of 100 mM pNA Stock into 990 µL Assay Buffer to create a 1 mM (1000 µM) working solution.

-

Serial Dilution: Prepare a dilution series in Assay Buffer as follows:

| Tube | pNA Conc.[2][3][4][5][6][7][8][9][10] (µM) | Volume of Previous Std (µL) | Volume of Buffer (µL) |

| A | 200 | 200 µL of 1 mM Working Sol. | 800 |

| B | 100 | 500 µL of Tube A | 500 |

| C | 50 | 500 µL of Tube B | 500 |

| D | 25 | 500 µL of Tube C | 500 |

| E | 12.5 | 500 µL of Tube D | 500 |

| F | 6.25 | 500 µL of Tube E | 500 |

| G | 0 (Blank) | 0 | 500 |

-

Measurement: Pipette 100 µL (or your exact assay volume) of each standard into the 96-well plate.

-

Read: Measure absorbance at 405 nm.

-

Analysis: Plot OD405 (Y-axis) vs. Concentration (X-axis). The slope of this line is your Conversion Factor .

Protocol 2: Caspase-3 Activity Assay (Case Study)

Purpose: To measure apoptosis via Caspase-3 mediated cleavage of Ac-DEVD-pNA.

Reagents

-

Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT.

-

2X Reaction Buffer: 40 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20 mM DTT (add DTT fresh).

-

Substrate: Ac-DEVD-pNA (200 µM final concentration).

Workflow Diagram

Figure 2: Step-by-step workflow for the Caspase-3 enzymatic assay.

Procedure

-

Sample Prep: Lyse

cells in 50 µL Lysis Buffer. Incubate on ice for 10 mins. Centrifuge at 10,000 x g for 1 min to pellet debris. -

Quantification: Determine protein concentration. Note: DTT interferes with BCA; use Bradford or a DTT-compatible BCA kit.

-

Reaction Setup (96-well plate):

-

Sample Well: 50 µL Cell Lysate (containing 50-200 µg protein).

-

Buffer: 50 µL 2X Reaction Buffer (with fresh DTT).

-

Substrate: 5 µL of 4 mM DEVD-pNA (Final conc: 200 µM).

-

Background Control: 50 µL Lysis Buffer + 50 µL Reaction Buffer + Substrate (No protein).

-

-

Kinetics: Incubate at 37°C. Measure OD405 every 10-20 minutes for 2 hours to verify linearity.

Data Analysis

To calculate the specific enzyme activity, use the following logic:

-

Background Subtraction:

-

Calculate pNA Released (µmol): Using the slope from your standard curve (Protocol 1):

Alternatively, using the extinction coefficient ( -

Specific Activity (Units): One Unit (U) is often defined as the amount of enzyme that cleaves 1 nmol of pNA per hour at 37°C.

(Where

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| High Background | Spontaneous hydrolysis | Substrate is light sensitive and unstable in water. Store stock in DMSO at -20°C in the dark. |

| Non-Linear Kinetics | Substrate depletion | The enzyme is too active. Dilute the lysate or reduce incubation time. |

| Low Signal | DTT Oxidation | DTT is unstable. Always add fresh DTT to the reaction buffer immediately before use. |

| Turbidity/Noise | Cell debris or Bubbles | Centrifuge lysates thoroughly. Pop bubbles with a fine needle before reading. |

| Drifting Values | Temperature fluctuations | Ensure the plate reader is pre-warmed to 37°C. |

References

-

Sigma-Aldrich. Caspase 3 Assay Kit, Colorimetric Technical Bulletin.

-

R&D Systems. Caspase-3 Colorimetric Assay Protocol.

-

Thermo Fisher Scientific. Caspase-3 Colorimetric Protease Assay Kit.

-

BenchChem. An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.

- Nicholson, D. W., et al. (1995). Identification and inhibition of the ICE/CED-3 protease necessary for mammalian apoptosis. Nature, 376(6535), 37-43. (Seminal paper establishing DEVD-pNA methodology).

Sources

- 1. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. pnabio.com [pnabio.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Suc-Ala-His-Pro-Phe-pNA Optimization

Topic: Optimizing Suc-Ala-His-Pro-Phe-pNA (SHPF-pNA) Concentration for Kinetics Ticket ID: KIN-OPT-405 Assigned Specialist: Senior Application Scientist, Enzymology Division

Introduction: The Substrate & The System

Welcome to the technical support portal. You are likely working with This compound , a specific chromogenic peptide substrate designed to map the specificity of Chymotrypsin and Chymotrypsin-like serine proteases (e.g., Subtilisin, Cathepsin G).

Unlike the standard Suc-Ala-Ala-Pro-Phe-pNA, your substrate contains a Histidine at the P3 position . This residue is critical for probing the S3 subsite specificity of your target enzyme. However, the physical properties (hydrophobicity) and detection method (p-nitroaniline release) remain consistent with the pNA family.

This guide provides a self-validating protocol to optimize substrate concentration, ensuring your

Module 1: Solubility & Preparation (The Foundation)

Status: Critical Common Issue: Substrate precipitation upon dilution into aqueous buffer causes "false flat" kinetic curves.

Q: What is the best solvent system for SHPF-pNA?

A: Do not use Ethanol or Methanol. Use DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) . The peptide sequence (Ala-His-Pro-Phe) is hydrophobic. Alcohols are volatile, leading to concentration shifts during storage. DMSO is non-volatile and offers superior solvation for this peptide.

Protocol: Preparation of Stable Stock

-

Calculate: Target a stock concentration of 100 mM or 200 mM . High stock concentration is vital to keep the final solvent volume in your assay < 5%.

-

Dissolve: Add high-grade anhydrous DMSO to the lyophilized powder. Vortex vigorously.

-

Verify: Ensure the solution is crystal-clear yellow/colorless. If cloudy, sonicate for 30 seconds.

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.

Visualization: Solubilization Workflow

Caption: Logic flow for preparing a stable, precipitation-free substrate stock.

Module 2: Kinetic Assay Optimization

Status: Active

Core Directive: You cannot assume the extinction coefficient (

Q: Which wavelength should I use: 405 nm or 410 nm?

A: It depends on your assay pH, but 410 nm is generally safer for maximum sensitivity.

-

Mechanism: The leaving group, p-nitroaniline (pNA), is a weak base (

). At neutral/alkaline pH (where Chymotrypsin works), it is unprotonated and yellow. -

The Shift: The absorbance peak shifts with temperature and pH.[1] At pH 7.8 (typical Chymotrypsin buffer), the peak is near 410 nm with

. At 405 nm, it is often cited as

The "Golden Rule" Protocol: The pNA Standard Curve

Do not rely on literature values for

-

Prepare Standard: Dissolve pure p-nitroaniline (free base) in your exact assay buffer (including the same % DMSO you will use in the enzyme assay).

-

Dilution: Create a range from 0 µM to 200 µM.

-

Read: Measure Absorbance at 410 nm.

-

Calculate: Plot Abs vs. Concentration. The slope is your system-specific conversion factor (OD/µM).

Q: How do I define the optimal concentration range for kinetics?

A: You must bracket the

-

Logarithmic Spread: Test substrate concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 mM.

-

Observe: Look for the concentration where the rate (

) stops increasing linearly and begins to plateau ( -

Final Setup: Once estimated, set up your final kinetic plate with 8 concentrations ranging from 0.5

| Parameter | Typical Value (Chymotrypsin) | Notes |

| Wavelength | 410 nm | Peak absorbance for free pNA. |

| Extinction Coeff ( | ~8,800 | Must verify with standard curve. |

| 0.5 – 2.0 mM | Highly dependent on P3 (His) specificity. | |

| Solvent Limit | < 5% DMSO | Higher DMSO inhibits Chymotrypsin.[2] |

Module 3: Troubleshooting & Data Analysis

Status: Diagnostics Issue: "My data doesn't fit the Michaelis-Menten equation."

Q: Why does the rate decrease at very high substrate concentrations?